molecular formula C10H12N2O5 B11468652 N'-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidamide

N'-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidamide

Cat. No.: B11468652
M. Wt: 240.21 g/mol
InChI Key: WDMPVZDQCVSJTQ-UHFFFAOYSA-N
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Description

(Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core, which is a common motif in many bioactive molecules, and is characterized by the presence of hydroxy and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with methylene chloride under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation of the benzodioxole core is performed using methyl iodide and a strong base such as sodium hydride.

    Formation of the Carboximidamide Group: This involves the reaction of the methoxylated benzodioxole with cyanamide under basic conditions, followed by hydrolysis to yield the carboximidamide group.

    Hydroxylation: The final step involves the selective hydroxylation of the carboximidamide group using hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of a benzodioxole carboxylic acid derivative.

    Reduction: Formation of a benzodioxole amine derivative.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The benzodioxole core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of (Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The benzodioxole core provides a stable framework that facilitates these interactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-2H-1,3-benzodioxole: Lacks the carboximidamide and hydroxy groups, making it less versatile in terms of chemical reactivity.

    N-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide: Similar structure but with an amide group instead of a carboximidamide, leading to different chemical properties.

Uniqueness

(Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE is unique due to the presence of both hydroxy and carboximidamide groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

N'-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidamide

InChI

InChI=1S/C10H12N2O5/c1-14-6-3-5(10(11)12-13)7(15-2)9-8(6)16-4-17-9/h3,13H,4H2,1-2H3,(H2,11,12)

InChI Key

WDMPVZDQCVSJTQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C(=N/O)/N)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=NO)N)OC)OCO2

Origin of Product

United States

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